3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid
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Description
The compound “3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid” belongs to the family of pyrazole derivatives. Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . More interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .
Mechanism of Action
Target of Action
The primary targets of 3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively , two communicable and devastating tropical diseases affecting millions of people worldwide .
Mode of Action
The compound interacts with its targets through a process that involves fitting into the active site of the target molecule . For instance, compound 13, a derivative of the parent compound, has been shown to have a desirable fitting pattern in the LmPTR1 pocket (active site) of Leishmania aethiopica, characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition . For instance, compound 13 displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Result of Action
The result of the compound’s action is the inhibition of the growth of the target organisms . For instance, compound 15 showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei .
Properties
IUPAC Name |
3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-2-4-11(5-3-10)14-12(9-17)8-16(15-14)7-6-13(18)19/h2-5,8-9H,6-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCDSHRPXSIJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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